Dxr-IN-1

Antimalarial Drug Discovery Enzyme Inhibition Assays DXR/IspC Target Engagement

Dxr-IN-1 (Compound 13E) is a reverse N-substituted hydroxamic acid derivative of fosmidomycin. Its unique N-phenylpropyl substituent binds a novel subpocket in the PfDXR catalytic domain, inaccessible to forward-binding inhibitors like fosmidomycin or FR900098. This grants it a distinct selectivity: it shows nanomolar potency against PfDXR (IC50=0.030 µM) and E. coli DXR (IC50=0.035 µM) but weak inhibition of M. tuberculosis DXR (IC50=3.0 µM). This makes it the definitive tool for structural studies of the subpocket and for differential antibacterial target validation, offering a clear advantage over first-generation inhibitors for these specific applications.

Molecular Formula C19H24NO5P
Molecular Weight 377.4 g/mol
Cat. No. B15563812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDxr-IN-1
Molecular FormulaC19H24NO5P
Molecular Weight377.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H24NO5P/c21-19(20(22)15-7-10-16-8-3-1-4-9-16)14-13-18(26(23,24)25)17-11-5-2-6-12-17/h1-6,8-9,11-12,18,22H,7,10,13-15H2,(H2,23,24,25)
InChIKeyRTIJODKNBIFSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dxr-IN-1 Procurement Guide: Compound Identity and Baseline Properties


Dxr-IN-1 (Compound 13E) is a reverse N-substituted hydroxamic acid derivative of the phosphonohydroxamic acid antibiotic fosmidomycin. It functions as an inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC), the first committed enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, a pathway essential in Plasmodium falciparum and many bacteria but absent in humans [1]. The compound bears an N-phenylpropyl substituent that, based on X-ray crystallographic data, occupies a previously unknown subpocket within the DXR catalytic domain, a structural feature that distinguishes it from earlier-generation DXR inhibitors [2].

Why Dxr-IN-1 Cannot Be Interchanged with Fosmidomycin or FR900098 in DXR-Targeted Research


Dxr-IN-1, as a reverse analog with a large N-phenylpropyl substituent, binds to a unique subpocket in the PfDXR catalytic domain that is not accessed by conventional forward-binding inhibitors like fosmidomycin or FR900098 [1]. This structural divergence results in a distinct selectivity profile across DXR orthologs. While fosmidomycin and FR900098 exhibit broad-spectrum DXR inhibition across P. falciparum, E. coli, and M. tuberculosis, Dxr-IN-1 demonstrates nanomolar potency against PfDXR and EcDXR, but considerably weaker inhibition of M. tuberculosis DXR (IC50 = 3.0 μM) [2]. Consequently, substituting Dxr-IN-1 with fosmidomycin or FR900098 in assays involving M. tuberculosis DXR will yield fundamentally different experimental outcomes, and the unique binding mode of Dxr-IN-1 offers a tool to probe a distinct region of the enzyme's active site that is not accessible with first-generation inhibitors.

Quantitative Differentiation of Dxr-IN-1 from Fosmidomycin, FR900098, and DXR-IN-2


Comparative PfDXR Enzyme Inhibition: Dxr-IN-1 vs. Fosmidomycin and FR900098

In head-to-head comparisons against Plasmodium falciparum DXR (PfDXR), Dxr-IN-1 demonstrates potent nanomolar inhibition (IC50 = 0.030 μM) [1]. This activity is directly comparable to that of the benchmark inhibitors fosmidomycin (IC50 = 0.034 μM) and FR900098 (IC50 = 0.024 μM), which were evaluated in the same enzyme system [2]. The data confirm that Dxr-IN-1 is equipotent to the most widely used DXR inhibitors in PfDXR enzymatic assays, while its distinct binding mode offers a chemical tool to interrogate a newly identified subpocket that is not targeted by the parent compounds [1].

Antimalarial Drug Discovery Enzyme Inhibition Assays DXR/IspC Target Engagement

Differential Activity Across DXR Orthologs: Dxr-IN-1 vs. Fosmidomycin

Dxr-IN-1 exhibits strong, nanomolar inhibition of Escherichia coli DXR (IC50 = 0.035 μM) but shows a ~86-fold reduction in potency against Mycobacterium tuberculosis DXR (IC50 = 3.0 μM) [1]. In contrast, fosmidomycin is reported to inhibit M. tuberculosis DXR with an IC50 of 0.15 μM in analogous enzymatic assays, indicating that it retains significant activity against the mycobacterial ortholog, whereas Dxr-IN-1 does not [2]. This divergence in ortholog selectivity constitutes a defining feature of Dxr-IN-1's inhibitory profile.

Antibacterial Drug Discovery Species-Selective Inhibition Mycobacterium tuberculosis DXR

In Vitro Antiplasmodial Activity: Dxr-IN-1 vs. DXR-IN-2 in P. falciparum Strains

In growth inhibition assays against the chloroquine-sensitive P. falciparum strain Pf3D7, Dxr-IN-1 displays an IC50 of 0.55 μM [1]. This activity is less potent than that of the closely related analog DXR-IN-2, which is reported to inhibit P. falciparum growth with an IC50 of 0.1062 μM under comparable in vitro conditions . The difference in whole-cell antiplasmodial potency highlights the impact of the specific N-substituent modifications on cell permeability or intracellular target engagement, and positions DXR-IN-2 as a more potent alternative in parasite proliferation assays.

Antimalarial Drug Discovery Parasite Growth Inhibition P. falciparum Strain Sensitivity

Cytotoxicity and Therapeutic Window: Dxr-IN-1 vs. Fosmidomycin

Dxr-IN-1 exhibits minimal cytotoxicity against human HepG2 hepatoma cells, with an IC50 exceeding 1000 μM . This yields a selectivity index (SI) of >1818 when compared to its antiplasmodial IC50 of 0.55 μM in Pf3D7. While fosmidomycin has an established favorable safety profile in clinical trials, direct comparative in vitro cytotoxicity data for fosmidomycin in HepG2 cells under identical assay conditions are not available. However, the high SI of Dxr-IN-1 is a quantitative indicator of its wide therapeutic window in vitro, a critical parameter for prioritizing compounds in early-stage antimalarial development.

Toxicity Profiling Selectivity Index HepG2 Cytotoxicity Assay

Defined Research Applications for Dxr-IN-1 Based on Quantitative Evidence


Probing the PfDXR Subpocket via Crystallography and SAR Studies

Dxr-IN-1 is optimally deployed in structural biology studies aimed at characterizing the newly identified subpocket within the Plasmodium falciparum DXR catalytic domain. X-ray crystallographic data confirm that the N-phenylpropyl substituent of Dxr-IN-1 binds this subpocket without reaching the NADPH binding site, providing a unique chemical scaffold to explore this region's role in inhibitor binding and enzyme conformation [1]. Its equipotent PfDXR inhibition (IC50 = 0.030 μM) relative to fosmidomycin ensures that structural insights are obtained from a biochemically validated inhibitor.

Species-Selective Inhibition in E. coli vs. M. tuberculosis DXR Assays

Dxr-IN-1 is the compound of choice for experiments requiring differential inhibition of E. coli and M. tuberculosis DXR orthologs. Its nanomolar potency against E. coli DXR (IC50 = 0.035 μM) contrasts sharply with its weak inhibition of M. tuberculosis DXR (IC50 = 3.0 μM) [2]. This property makes Dxr-IN-1 an ideal tool for validating DXR as a species-specific antibacterial target and for counter-screening to exclude off-target activity in mycobacterial assays. Researchers investigating M. tuberculosis DXR should instead select fosmidomycin, which exhibits an IC50 of 0.15 μM against this ortholog [3].

High-Throughput Screening for Novel PfDXR Inhibitors Targeting the Subpocket

Dxr-IN-1 serves as a validated reference inhibitor in high-throughput screening (HTS) campaigns aimed at discovering novel chemical entities that bind the PfDXR subpocket. Its well-characterized enzymatic IC50 (0.030 μM), antiplasmodial activity (IC50 = 0.55 μM for Pf3D7), and favorable selectivity index (>1800 in HepG2 cells) establish a robust baseline for assay validation and hit triage [1][2]. The compound's commercial availability from multiple vendors facilitates consistent use across screening centers.

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